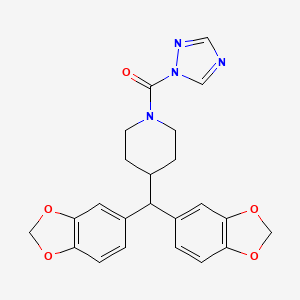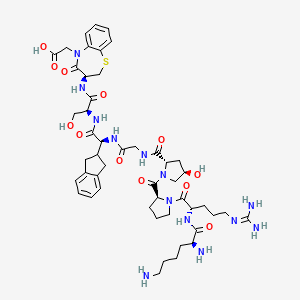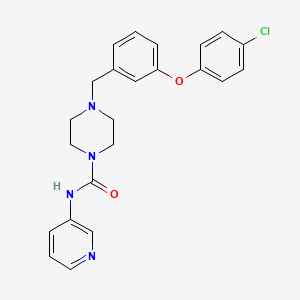
2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
説明
JWH 203 is an analgesic chemical from the phenylacetylindole family that acts as a cannabinoid (CB) agonist with Ki values of 8.0 and 7.0 nM at the CB1 and CB2 receptors, respectively. Similar to the related 2'-methoxy compound JWH 250, JWH 203 has a phenylacetyl group in place of the naphthoyl ring used in most aminoalkylindole CB compounds. Compared to JWH 250, JWH 203 displays slightly more potent binding affinities for the CB1 and CB2 receptors (JWH 250 Kis = 11 and 33 nM, respectively).
JWH 203 is an analgesic chemical from the phenylacetylindole family that acts as a cannabinoid (CB) agonist with Ki values of 8.0 and 7.0 nM at the CB1 and CB2 receptors, respectively. JWH-203 is discontinued (DEA controlled substance).
科学的研究の応用
Analytical Chemistry: Identification and Quantification
JWH-203 is utilized in analytical chemistry for the identification and quantification of synthetic cannabinoids in various matrices. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed to determine the presence and concentration of JWH-203 in samples . This is crucial for confirming the substance in illegally distributed products and for forensic analysis.
Pharmacology: Cannabinoid Receptor Agonist Studies
In pharmacological research, JWH-203 serves as a potent cannabinoid receptor agonist. Studies focus on its binding affinity and agonistic activity at the CB1 and CB2 receptors . This research helps in understanding the effects of synthetic cannabinoids on the human body and contributes to the development of new therapeutic agents .
Toxicology: Effect Profiling
Toxicological studies involve profiling the effects of JWH-203 on biological systems. Researchers investigate its acute and chronic toxicity , metabolism , and excretion . Such studies are essential for assessing the potential health risks associated with exposure to this compound .
Neurochemistry: Interaction with Neurotransmitter Systems
JWH-203 is studied for its interaction with various neurotransmitter systems in the brain. It is particularly relevant in the research of endocannabinoid system and its role in regulating mood, memory, and pain. These studies can lead to insights into the treatment of neurological disorders .
Material Science: Reference Standard for Calibration
In material science, JWH-203 is used as a reference standard for the calibration of analytical instruments. Its well-characterized properties make it suitable for ensuring the accuracy and precision of measurements in the analysis of complex chemical mixtures .
Drug Development: Analgesic Potential
The analgesic properties of JWH-203 are explored in drug development. As a synthetic cannabinoid, it has potential applications in creating new pain-relief medications that could offer alternatives to traditional analgesics, with a focus on reducing side effects and addiction risks .
Legal and Regulatory Science: Monitoring Controlled Substances
JWH-203’s legal status and its inclusion in the list of controlled substances make it a subject of interest in legal and regulatory science. Research in this field aims to monitor and regulate the distribution and use of synthetic cannabinoids to prevent abuse .
作用機序
Target of Action
JWH-203 is an analgesic chemical from the phenylacetylindole family. Its primary targets are the CB₁ and CB₂ receptors, which are part of the endocannabinoid system. These receptors play crucial roles in modulating various physiological processes, including pain perception, immune response, and inflammation .
特性
IUPAC Name |
2-(2-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDINKDBAZJOSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235557 | |
| Record name | JWH-203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentyl-3-(2-chlorophenylacetyl)indole | |
CAS RN |
864445-54-5 | |
| Record name | JWH 203 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 864445-54-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JWH-203 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52CP80V8FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: JWH-203, chemically known as 2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a synthetic cannabinoid receptor agonist (SCRA). While its specific mechanism of action in humans is not fully elucidated in the provided research, it is known to act on cannabinoid receptors in the body, particularly CB1 and CB2 receptors, similar to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component in marijuana. [, , ] This interaction is responsible for its cannabis-like effects. []
ANone: Several analytical techniques have been employed to characterize JWH-203.
- Molecular Formula: C21H22ClNO []
- Molecular Weight: 339.86 g/mol []
- Spectroscopic Data:
- NMR: Detailed NMR data, including chemical shifts and coupling constants, are available in the literature. []
- UV Spectroscopy: UV spectra of JWH-203 have been recorded and can be used for identification. []
- Mass Spectrometry: Characteristic mass spectral data, including precursor and product ions, have been reported for JWH-203, facilitating its identification in various matrices. [, , , , , ]
A: Research suggests that JWH-203 has been found in varying amounts in products marketed as “legal highs” or "herbal incense." For example, one study identified JWH-203 in 7% of the seized products analyzed. [] Another study identified JWH-203 in combination with other synthetic cannabinoids in commercially available "Spice" products. []
A: Several studies have investigated the metabolism of JWH-203 in humans. The most common metabolic pathways include monohydroxylation, dihydroxylation, and formation of N-pentanoic acid metabolites. [, , ] Specifically, N-(4-hydroxypentyl) metabolites can differentiate between the intake of fluorinated and non-fluorinated analogs of JWH-203. []
ANone: Several analytical methods have been developed for the detection and quantification of JWH-203 in biological samples, primarily serum and urine:
- GC-MS: Gas chromatography-mass spectrometry (GC-MS) offers a rapid screening approach for JWH-203. [, ]
- LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for both screening and quantification of JWH-203 and its metabolites. This technique offers high sensitivity and selectivity. [, , , , , ]
- UHPLC-QTOF-MS: Ultra-high pressure liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) provides high sensitivity and resolution for identification and quantification of JWH-203 and its metabolites in complex matrices like urine. [, ]
A: The continuous emergence of new SCRAs with diverse chemical structures poses a challenge for timely identification and analysis. [, ] Analytical methods need constant updates to encompass these new compounds and their metabolites. [] The lack of reference standards for newly emerging SCRAs further complicates their identification. [, ]
A: Studies in rats showed that JWH-203 fully substituted for the discriminative stimulus effects of Δ9-THC, indicating that it produces similar subjective effects. [] This suggests JWH-203 may share abuse liability characteristics with Δ9-THC. []
A: While the onset of action of JWH-203 may be similar to or even shorter than that of Δ9-THC, some research suggests that the effects of JWH-203 might last significantly longer. [] This prolonged duration of action could potentially lead to increased risks for users. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

![N-(trans-4-(3-(2-Chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide](/img/structure/B608205.png)

